Thalassiolin B

Description

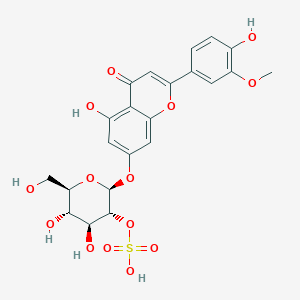

Structure

3D Structure

Properties

CAS No. |

518057-59-5 |

|---|---|

Molecular Formula |

C22H22O14S |

Molecular Weight |

542.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C22H22O14S/c1-32-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)34-14)33-22-21(36-37(29,30)31)20(28)19(27)17(8-23)35-22/h2-7,17,19-25,27-28H,8H2,1H3,(H,29,30,31)/t17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

UKJYXZRYJZSCBM-MIUGBVLSSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OS(=O)(=O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OS(=O)(=O)O)O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation of Thalassiolin B

Bioprospecting and Source Organism Identification: Thalassia testudinum as a Natural Producer

Thalassiolin B was identified through bioassay-guided fractionation of extracts from the marine seagrass Thalassia testudinum, commonly known as turtlegrass. nih.govredalyc.org This process involves systematically testing different fractions of a crude plant extract for biological activity to pinpoint the active chemical constituents. The hydroalcoholic extract of T. testudinum was found to be rich in polyphenolic compounds, with this compound being the most abundant flavonoid glycoside. redalyc.orgnih.gov Initial investigations revealed that extracts containing this compound possessed notable antioxidant and skin-regenerating properties, which drove further efforts to isolate the pure compound. nih.govsld.cu this compound is specifically identified as chrysoeriol (B190785) 7-β-D-glucopyranosyl-2"-sulphate. nih.govresearchgate.net This sulphated flavone (B191248) glycoside is considered a key bioactive principle of T. testudinum, responsible for many of the therapeutic effects observed in the crude extracts. nih.govsld.cu

Thalassia testudinum is a dominant and foundational seagrass species found throughout the coastal waters of the Caribbean Sea, the Gulf of Mexico, Florida, and Bermuda. frontiersin.orgufl.eduufl.edu It thrives in shallow, nearshore environments such as coastal reef lagoons and bays. frontiersin.orgnih.gov As a keystone species, it forms extensive underwater meadows that are crucial for sediment stabilization, nutrient cycling, and providing habitat and nourishment for a diverse array of marine life. nih.govplos.org

The plant is known for its resilience, growing across a wide range of salinity conditions, from marine to mesohaline environments. nih.govplos.org It typically colonizes soft substrates in clear, shallow waters where sufficient sunlight can penetrate for photosynthesis. ufl.edunih.gov The ecological success and high abundance of T. testudinum in these regions make it a sustainable source for the bioprospecting of novel compounds like this compound. nih.govfrontiersin.org

Methodologies for Extraction and Purification of this compound

The isolation of pure this compound from Thalassia testudinum is a multi-step process involving specific extraction protocols followed by advanced chromatographic separation.

The initial extraction of this compound from the dried and ground leaves of T. testudinum typically employs a hydroethanolic solvent system. nih.govphytojournal.com A common protocol involves continuous extraction with a 50:50 (v/v) mixture of ethanol (B145695) and water at room temperature for 24 hours. nih.gov This maceration technique is effective for obtaining a crude extract rich in polar polyphenolic compounds. phytojournal.com

Following extraction, the combined extracts are filtered and concentrated under reduced pressure. To further enrich the fraction containing this compound, the crude extract is dissolved in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. This sequential partitioning with n-hexane, chloroform, and finally water-saturated n-butanol separates compounds based on their solubility, with the bioactive this compound concentrating in the polar n-butanol fraction. nih.gov

| Step | Solvent/Method | Purpose | Reference |

|---|---|---|---|

| Primary Extraction | Ethanol-Water (50:50, v/v) | To create a crude extract from dried plant material. | nih.gov |

| Fractionation | Liquid-liquid partitioning (n-hexane, chloroform, n-butanol) | To separate compounds by polarity and isolate the bioactive n-butanol fraction. | nih.gov |

After initial extraction and partitioning, the n-butanol fraction containing this compound undergoes further purification using chromatographic techniques. nih.gov The first step often involves size-exclusion column chromatography on Sephadex LH-20, using ethanol as the mobile phase, to separate molecules based on their size. nih.gov

The final purification is achieved using High-Performance Liquid Chromatography (HPLC). nih.gov A common method is semipreparative C18 reversed-phase HPLC. nih.govphytojournal.com This technique separates compounds based on their hydrophobicity. A linear gradient of water and methanol (B129727) is typically used as the mobile phase, starting from a high concentration of water (e.g., 80%) and gradually increasing the methanol concentration to 100% over a period of about 35 minutes. nih.gov This process yields pure this compound. nih.gov The concentration of this compound in the crude extract has been quantified to be approximately 5.8% by weight using analytical HPLC. nih.gov

| Technique | Stationary Phase | Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| Size-Exclusion Chromatography | Sephadex LH-20 | Ethanol | Initial fractionation of the n-butanol extract. | nih.gov |

| Reversed-Phase HPLC | C18 Column | Linear gradient of Water:Methanol (from 80:20 to 0:100) | Final purification to yield pure this compound. | nih.gov |

Solvent Selection and Extraction Protocols

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive structure of this compound was determined through the application of modern spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. phytojournal.comnih.gov Complementary analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) supported the structural elucidation by revealing a characteristic ion at a mass-to-charge ratio (m/z) of 541, corresponding to the deprotonated molecule ([M-H]⁻). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was central to establishing the chemical structure of this compound. phytojournal.comnih.gov One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provided the initial framework by identifying the types and number of hydrogen and carbon atoms present in the molecule. phytojournal.comtandfonline.com

To assemble the complete molecular structure and determine how the atoms are connected, a suite of two-dimensional (2D) NMR experiments was employed. nih.gov These included:

COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically on adjacent carbons). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond correlations between protons and the carbon atoms they are attached to. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): To reveal longer-range correlations (over two to three bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To show through-space proximity between protons, helping to confirm stereochemistry. nih.gov

Through the combined interpretation of these spectroscopic data, the structure was unequivocally identified as chrysoeriol 7-O-β-D-glucopyranosyl-2″-sulfate. researchgate.netphytojournal.comnih.gov The data confirmed the identity of the flavone core (chrysoeriol), the presence of a glucose unit, and critically, the position of the sulfate (B86663) group on the 2" carbon of the sugar moiety. nih.govtandfonline.com

Mass Spectrometry (MS, LC-ESIMS, HRESIMS)

The structural elucidation of this compound heavily relies on mass spectrometry. High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS) have been pivotal in determining its molecular formula and confirming its structure. researchgate.netmdpi.com

This compound is identified as chrysoeriol 7-β-D-glucopyranosyl-2″-sulphate. mdpi.com LC-ESIMS analysis shows a characteristic deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 541. mdpi.com This corresponds to the molecular formula C₂₂H₂₂O₁₄S, which has a calculated molecular weight of approximately 542.47 g/mol . The structure was definitively confirmed through detailed 1D and 2D Nuclear Magnetic Resonance (NMR) experiments alongside the mass spectrometry data. researchgate.netmdpi.com The use of HRESIMS was crucial in confirming the elemental composition from the accurate mass measurement. researchgate.net202.140.139aquadocs.orgaquadocs.org

Table 1: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Deduced Information |

| LC-ESIMS | Negative | [M-H]⁻ = 541 | Molecular Weight Confirmation |

| HRESIMS | - | - | Elemental Formula Confirmation (C₂₂H₂₂O₁₄S) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy)

The spectroscopic profile of this compound is characteristic of its flavonoid nature. Flavonoids typically exhibit two main absorption bands in the UV-Vis spectrum. msu.edulibretexts.orgbath.ac.uk Band I, resulting from the B-ring cinnamoyl system, and Band II, from the A-ring benzoyl system. sut.ac.th For this compound, HPLC analysis utilizes UV detection at 280 nm, indicating a strong absorption in the Band II region, which is consistent with the general spectral properties of flavones. researchgate.net

Infrared (IR) spectroscopy provides further structural confirmation by identifying key functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, which are fundamental components of its flavonoid structure. vscht.czpressbooks.publibretexts.orgspectroscopyonline.com Additionally, specific bands corresponding to the sulfate (S=O) and glycosidic (C-O) linkages would be present. vscht.czresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | ~3600-3200 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Carbonyl (C=O) | Stretching | ~1650 |

| Aromatic C=C | Stretching | ~1600, ~1500 |

| Sulfate (S=O) | Stretching | ~1200 |

| Glycosidic C-O | Stretching | ~1050 |

Structural Relationship to Other Thalassiolin Congeners (Thalassiolin A, C, D)

This compound belongs to a family of sulfated flavone glycosides known as thalassiolins, which have been isolated from seagrasses of the genus Thalassia. tandfonline.comresearchgate.netphytojournal.com The core structural motif of these congeners is a flavonoid aglycone attached to a 2"-sulfated 7-O-β-D-glucopyranosyl moiety. The variation among Thalassiolins A, B, C, and D lies in the substitution pattern of the flavonoid's B-ring. phytojournal.comresearchgate.net

Thalassiolin A is based on the aglycone Luteolin (B72000) (3',4',5,7-tetrahydroxyflavone). phytojournal.comnih.gov

This compound is based on the aglycone Chrysoeriol (Luteolin 3'-methyl ether). mdpi.comresearchgate.net

Thalassiolin C is based on the aglycone Apigenin (B1666066) (4',5,7-trihydroxyflavone). phytojournal.comncats.ioncats.io

Thalassiolin D is based on the aglycone Diosmetin (Luteolin 4'-methyl ether). tandfonline.comresearchgate.netnih.gov

This structural variance, specifically the hydroxylation and methoxylation pattern on the B-ring, accounts for the distinct properties and identification of each thalassiolin congener. The difference between this compound and its close relative, Thalassiolin D, is the position of the single methoxy (B1213986) group on the B-ring. tandfonline.com

Table 3: Structural Comparison of Thalassiolin Congeners

| Compound | Flavonoid Aglycone | B-Ring Substitution | Molecular Formula |

| Thalassiolin A | Luteolin | 3'-OH, 4'-OH | C₂₁H₂₀O₁₄S nih.govncats.iouni.lu |

| This compound | Chrysoeriol | 3'-OCH₃, 4'-OH | C₂₂H₂₂O₁₄S mdpi.comncats.io |

| Thalassiolin C | Apigenin | 4'-OH | C₂₁H₂₀O₁₃S ncats.ioncats.io |

| Thalassiolin D | Diosmetin | 3'-OH, 4'-OCH₃ | C₂₂H₂₂O₁₄S nih.gov |

Biosynthetic Pathways of Thalassiolin B in Thalassia Testudinum

Elucidation of General Flavonoid Biosynthesis Routes

Flavonoids are a diverse class of polyphenolic compounds synthesized in plants, characterized by a C6-C3-C6 skeleton. nih.govsci-hub.se The production of this basic structure is a convergence of two main biosynthetic routes that provide the different carbon rings. nih.govnih.gov

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgslideshare.net This pathway is absent in animals. wikipedia.org It serves as the starting point for a vast number of natural substances, including the B-ring and the C3-chain of the flavonoid skeleton. veterinariadigital.comnih.gov

The pathway initiates with the condensation of two carbohydrate-derived precursors: phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate. wikipedia.orgslideshare.net Through a seven-step enzymatic process, this leads to the formation of chorismate, a key branch-point intermediate. wikipedia.org Chorismate is then converted to L-phenylalanine, the primary precursor for the phenylpropanoid pathway. nih.govunf.edu The shikimate pathway is recognized as a major defense pathway in plants, giving rise to numerous phenylpropanoid and flavonoid derivatives. rhhz.net

Table 1: Key Stages of the Shikimate Pathway Leading to Phenylalanine

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | Phosphoenolpyruvate + Erythrose-4-phosphate | DAHP synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| 2 | DAHP | 3-dehydroquinate (DHQ) synthase | 3-dehydroquinate (DHQ) |

| 3 | 3-dehydroquinate | 3-dehydroquinate dehydratase | 3-dehydroshikimate |

| 4 | 3-dehydroshikimate | Shikimate dehydrogenase | Shikimate |

| 5 | Shikimate | Shikimate kinase | Shikimate-3-phosphate |

| 6 | Shikimate-3-phosphate + Phosphoenolpyruvate | EPSP synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) |

| 7 | EPSP | Chorismate synthase | Chorismate |

| 8 | Chorismate | Chorismate mutase | Prephenate |

| 9 | Prephenate | Prephenate dehydratase | Phenylpyruvate |

| 10 | Phenylpyruvate | Transaminase | L-Phenylalanine |

This table represents a simplified overview of the pathway.

The phenylpropanoid pathway converts L-phenylalanine into 4-coumaroyl-CoA, which is the direct precursor for flavonoid biosynthesis. frontiersin.orgnih.gov This pathway involves a series of enzymatic reactions catalyzed by a group of key enzymes that form a complex on the endoplasmic reticulum membrane. researchgate.net

Phenylalanine ammonia-lyase (PAL): This is the gateway enzyme of the pathway, catalyzing the deamination of phenylalanine to form trans-cinnamic acid. nih.govresearchgate.net

Cinnamate-4-hydroxylase (C4H): This enzyme hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.govresearchgate.net

4-coumaroyl:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA. nih.govresearchgate.net

This sequence of reactions provides one of the two essential building blocks for the flavonoid core. nih.gov Studies have shown that seagrasses, including T. testudinum, possess the necessary genes for the phenylpropanoid pathway, indicating no significant change in this core pathway during the evolutionary transition to marine ecosystems. frontiersin.orgnih.gov

The acetate (B1210297)/malonate pathway provides the second essential component for the flavonoid skeleton: the A-ring. nih.govresearchgate.net This pathway begins with acetyl-CoA, a central molecule in cellular metabolism. Acetyl-CoA is carboxylated by acetyl-CoA carboxylase (ACC) to form malonyl-CoA. nih.gov

The central and first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA (from the phenylpropanoid pathway) with three molecules of malonyl-CoA (from the acetate pathway). nih.govresearchgate.net This reaction is catalyzed by the enzyme Chalcone (B49325) synthase (CHS) , a type III polyketide synthase. nih.govnih.gov The product of this condensation is a C15 intermediate called naringenin (B18129) chalcone, which serves as the precursor for all classes of flavonoids. nih.gov This chalcone is then typically isomerized by Chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a key branch point for further flavonoid modifications. nih.gov

Phenylpropanoid Pathway Intermediates and Enzyme Systems

Specific Enzymatic Steps Potentially Involved in Thalassiolin B Formation

This compound is a specifically modified flavonoid, identified as chrysoeriol (B190785) 7-O-β-D-glucopyranosyl-2″-sulfate. researchgate.netnih.gov Starting from the general flavonoid precursor naringenin, its formation in T. testudinum would require a sequence of specific enzymatic modifications to the core flavone (B191248) structure.

Flavone Backbone Formation: Naringenin (a flavanone) is oxidized to form a flavone. This can happen via two routes to produce apigenin (B1666066) (from naringenin) or luteolin (B72000) (from eriodictyol). The formation of luteolin, the direct precursor to chrysoeriol, requires the hydroxylation of naringenin at the 3' position of the B-ring by Flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol. Subsequently, Flavone synthase (FNS) would catalyze the formation of the double bond in the C-ring to produce luteolin. frontiersin.org

Methylation: The luteolin backbone is then methylated at the 3'-hydroxyl group. This reaction is catalyzed by an O-methyltransferase (OMT) to produce the aglycone chrysoeriol.

Glycosylation: A glucose molecule is attached to the 7-hydroxyl group of chrysoeriol. This step is carried out by a Flavonoid glycosyltransferase (GT) , utilizing UDP-glucose as the sugar donor. nih.gov

Sulfation: The final step is the sulfation of the attached glucose moiety, likely at the 2" position. This is catalyzed by a sulfotransferase (SOT) . The prevalence of sulfated flavonoids is a notable characteristic of many seagrass species, including Thalassia, suggesting this is a key adaptation. frontiersin.orgresearchgate.net

Table 2: Postulated Enzymatic Sequence for this compound Synthesis from Naringenin

| Step | Precursor | Enzyme Class (Putative) | Product | Modification |

|---|---|---|---|---|

| 1 | Naringenin | Flavonoid 3'-hydroxylase (F3'H) | Eriodictyol | B-ring hydroxylation |

| 2 | Eriodictyol | Flavone synthase (FNS) | Luteolin | C-ring desaturation |

| 3 | Luteolin | O-methyltransferase (OMT) | Chrysoeriol | B-ring methylation |

| 4 | Chrysoeriol | UDP-glycosyltransferase (UGT) | Chrysoeriol 7-O-glucoside | Glycosylation |

Influence of Environmental Factors on this compound Biosynthesis and Accumulation

The production and accumulation of phenolic compounds, including flavonoids like this compound, in T. testudinum are not static but are significantly influenced by environmental conditions and stressors. redalyc.orgucr.ac.cr The synthesis of these secondary metabolites is often a response to physiological stress, serving roles in chemical defense and UV protection. unf.edufrontiersin.orgucr.ac.cr

Seasonality: Studies on T. testudinum in Cuban coastal waters have revealed significant seasonal variations in the total content of polyphenols and flavonoids. redalyc.orgucr.ac.cr The highest concentrations were observed in the autumn months of October and November, which corresponds to the start of the rainy season. This increase may be linked to interactions with other organisms, such as epiphytic algal blooms, suggesting that the synthesis of these compounds is part of a chemical defense mechanism. redalyc.orgucr.ac.cr

Biotic Stress: Pathogen infection is a known inducer of the phenylpropanoid pathway. unf.edu Increased production of phenolic compounds in seagrasses has been observed in response to infection and competition, indicating a defensive role. unf.eduucr.ac.cr For example, during the reproductive period from April to September, energy reserves in T. testudinum may be diverted, potentially leading to lower production of defensive compounds and an increase in epiphyte load. researchgate.net

Abiotic Stress: Abiotic factors such as nutrient scarcity, contamination by heavy metals, changes in temperature, and salinity can induce physiological stress and modulate the biosynthesis of phenolic compounds. redalyc.orgucr.ac.crmdpi.com Increased UV radiation is also a significant factor, as flavonoids are effective UV-screening compounds. nih.gov The sulfated nature of this compound may enhance its water solubility and stability in the marine environment.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phosphoenolpyruvate (PEP) |

| Erythrose-4-phosphate |

| Chorismate |

| L-phenylalanine |

| 4-coumaroyl-CoA |

| Acetyl-CoA |

| Malonyl-CoA |

| Naringenin chalcone |

| Naringenin |

| Apigenin |

| Luteolin |

| Eriodictyol |

| Chrysoeriol |

| Chrysoeriol 7-O-glucoside |

| Cinnamic acid |

Pharmacological Investigations and Mechanistic Studies of Thalassiolin B in Preclinical Models

Antioxidant Activity and Cellular Oxidative Stress Modulation

Thalassiolin B has demonstrated notable antioxidant capabilities through various in vitro and in vivo models. These studies have elucidated its role in directly neutralizing free radicals and modulating cellular responses to oxidative stress.

Direct Free Radical Scavenging Capabilities (e.g., DPPH radical)

This compound has been shown to possess direct free radical scavenging activity. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical trapping assay, this compound was found to scavenge DPPH radicals with an EC50 of 100.0 µg/mL. phytojournal.com It has also been shown to scavenge other free radicals such as hydroxyl (HO•), peroxyl (RO2•), and superoxide (B77818) (O2•−). researchgate.net The ability of this compound to donate a hydrogen atom or an electron to neutralize these reactive species is a key aspect of its antioxidant potential.

Modulation of Intracellular Reactive Oxygen Species (ROS) Generation

Beyond direct scavenging, this compound has been observed to modulate the generation of reactive oxygen species (ROS) within cells. nih.govresearchgate.net Studies have shown that treatment with this compound can lead to an increase in intracellular ROS levels in certain cancer cell lines. nih.gov This pro-oxidant effect in tumor cells is a critical component of its anticancer mechanism, as excessive ROS can trigger cell death pathways. nih.gov Specifically, in HCT15 human colorectal cancer cells, this compound at its IC50 value induced a significant increase in intracellular ROS. nih.govresearchgate.net This effect was mitigated by the pre-treatment with the antioxidant N-acetylcysteine, confirming the role of ROS generation in its cellular impact. nih.govresearchgate.net

Protection Against Lipid Peroxidation and Oxidative Damage

This compound has demonstrated protective effects against lipid peroxidation and other forms of oxidative damage. In preclinical models of cerebral ischemia, an extract standardized to its this compound content was shown to prevent lipid peroxidation and protein damage in the brain. jppres.comresearchgate.net This neuroprotective effect is attributed, at least in part, to its ability to bolster the brain's resistance to oxidative stress. jppres.comresearchgate.net Furthermore, this compound has been shown to reduce in vitro lipid peroxidation in brain homogenates, highlighting its direct protective action against oxidative damage to cellular membranes. jppres.comresearchgate.net

Antitumor Research in In Vitro and In Vivo Non-Human Models

The antitumor properties of this compound have been investigated in various cancer cell lines and animal models, revealing its potential as a cytotoxic and pro-apoptotic agent.

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (e.g., HCT15, HT29, HepG2)

This compound has exhibited selective cytotoxic and antiproliferative effects against several human cancer cell lines. nih.gov In a study evaluating its impact on colorectal cancer cells, this compound showed significant cytotoxicity against HCT15 and HT29 cells, with IC50 values of 38.75 µg/mL and 121.71 µg/mL, respectively. researchgate.net The selectivity of this compound is noteworthy, as it did not show cytotoxic effects on normal human cells in the same study. nih.gov Research has also indicated the cytotoxic action of extracts containing this compound on other tumor cell lines, including HepG2 (human liver cancer cells). phytojournal.com

Table 1: Cytotoxic Activity of this compound on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) |

|---|---|---|

| HCT15 | Colorectal Carcinoma | 38.75 nih.govresearchgate.net |

| HT29 | Colorectal Adenocarcinoma | 121.71 researchgate.net |

Mechanisms of Apoptosis Induction (e.g., Bax, Caspase Activation, Pro-apoptotic Effects)

The cytotoxic activity of this compound is closely linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The underlying mechanisms involve the modulation of key proteins in the apoptotic cascade.

One of the primary mechanisms is the generation of excessive ROS, which acts as a trigger for apoptosis. nih.govresearchgate.net This increase in oxidative stress can lead to the activation of the intrinsic apoptotic pathway. nih.gov This pathway is characterized by the involvement of the Bcl-2 family of proteins, including the pro-apoptotic protein Bax. nih.govnih.gov Activated Bax can translocate to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. nih.govnih.govembopress.org

Studies have shown that this compound induces pro-apoptotic effects in HCT15 and HT29 cells. researchgate.net In HCT15 cells, treatment with this compound led to a significant increase in apoptotic cells. researchgate.net This was associated with the activation of caspases, which are crucial for the execution of the apoptotic program. nih.govnih.gov Furthermore, in a xenograft mouse model of colorectal cancer, a polyphenolic fraction rich in this compound was found to induce apoptosis, as evidenced by the increased expression of caspase-3 and decreased expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-acetylcysteine |

| Bax |

| Bcl-2 |

| Caspase-3 |

Regulation of Cell Cycle Progression (e.g., S phase arrest)

The antitumor activity of this compound and its parent extract from the marine plant Thalassia testudinum involves the modulation of cell cycle progression. Studies on colorectal cancer cells treated with a Thalassia testudinum extract (TTE), of which this compound is a major bioactive component, have revealed significant alterations in cell cycle dynamics. Transcriptome profiling of SW480 colon cancer cells treated with TTE indicated the triggering of multiple stress pathways that culminate in cell cycle arrest. mdpi.com This interruption of the cell cycle is a crucial mechanism for inhibiting the proliferation of cancer cells.

While specific studies focusing solely on this compound's effect on cell cycle phases are limited, the effects of the extract are considered indicative of its components' activities. The arrest is part of a broader stress response that exceeds the tolerance of cancer cells, preventing them from proceeding through the division cycle. mdpi.com In many cancer therapies, inducing cell cycle arrest, for instance in the S phase or G2/M phase, is a key strategy to halt tumor growth by preventing DNA replication or cell division. haematologica.orgnih.govnih.gov For example, some chemotherapeutic agents specifically arrest cells in the S phase, the period of DNA synthesis. haematologica.org The lack of de novo histone supply, a critical component for packaging newly synthesized DNA, can also lead to an extension of the S phase and subsequent arrest in the G2 phase. elifesciences.org The cell cycle arrest induced by the TTE extract is a failure of the cancer cells' rescue gene responses to restore homeostasis after significant stress insults. mdpi.com

Inhibition of Cancer Cell Motility and Angiogenesis

This compound, as a key constituent of the Thalassia testudinum extract (TTE), plays a role in suppressing critical processes for tumor metastasis and growth: cell motility and angiogenesis. mdpi.comresearchgate.net In vitro studies have demonstrated that TTE can inhibit the migration of cancer cells and endothelial cells, a key step in both local invasion and the formation of new blood vessels (angiogenesis). mdpi.comresearchgate.net

One study showed that TTE suppressed the bFGF-induced migration of endothelial cells in a wound closure assay, indicating its potential to interfere with the signaling that promotes cell movement. mdpi.comresearchgate.net Furthermore, the anti-angiogenic effects of TTE were evaluated in an in ovo chicken chorioallantoic membrane (CAM) assay. nih.gov The results showed that TTE was able to inhibit the formation of new blood vessels, a vital process for supplying nutrients to a growing tumor. nih.gov Transcriptome analysis of cancer cells treated with TTE confirmed the downregulation of pathways associated with cell motility. researchgate.netresearchgate.net These findings suggest that this compound contributes to the extract's ability to hinder the spread and growth of tumors by inhibiting both cancer cell movement and the development of a supportive blood supply. researchgate.net

Table 1: Effect of Thalassia testudinum Extract (TTE) on Angiogenesis

| Treatment | Angiogenic Index (%) | Outcome |

|---|---|---|

| Vehicle Control | 0 | Baseline |

| bFGF (40 ng/disc) | 100 | Pro-angiogenic |

| TTE (50 µ g/disc ) | <50 | Inhibitory |

| bFGF + TTE | ~50 | Inhibition of bFGF-induced angiogenesis |

Data derived from an in ovo chicken chorioallantoic membrane (CAM) assay. nih.gov

Activation of Stress Response Pathways (e.g., ATF4-P53-NFκB, Autophagy)

A significant aspect of the anticancer mechanism of the Thalassia testudinum extract (TTE), containing this compound, is the activation of multiple cellular stress response pathways. mdpi.com Transcriptome analysis of TTE-treated colon cancer cells revealed the induction of endoplasmic reticulum stress, unfolded protein stress, DNA damage, and nitrosative stress. mdpi.com This overwhelming stress induction pushes cancer cells beyond their tolerance limits, leading to cell death. mdpi.com

The central regulators of this stress response are the transcription factors ATF4, P53, and NFκB. mdpi.comresearchgate.net TTE treatment triggers specific gene expression programs controlled by this ATF4-P53-NFκB axis. mdpi.comresearchgate.net Activating transcription factor 4 (ATF4) is a key regulator of cellular adaptation to stress, controlling genes involved in amino acid metabolism, redox homeostasis, and autophagy. ru.nlfrontiersin.org While ATF4 can promote survival under moderate stress, its persistent activation under severe conditions, such as those induced by TTE, can trigger apoptosis. ru.nlfrontiersin.org

The stress response also involves the induction of autophagy. mdpi.comresearchgate.net While autophagy can sometimes act as a survival mechanism for cancer cells, the "autophagic stress" induced by TTE appears to contribute to cell death pathways, including immunogenic cell death. mdpi.comresearchgate.net This suggests that this compound and other compounds in the extract convert autophagy from a pro-survival to a pro-death mechanism in cancer cells. The activation of these interconnected stress pathways highlights a multi-pronged attack on cancer cell homeostasis. mdpi.com

Efficacy in Xenograft Mouse Models of Tumor Progression

The antitumor potential of polyphenolic fractions derived from Thalassia testudinum, which are rich in this compound, has been validated in preclinical in vivo models. nih.govuantwerpen.beresearchgate.net Specifically, studies using xenograft mouse models with human colorectal cancer cells have demonstrated significant efficacy in arresting tumor progression. nih.govresearchgate.net

In one key study, treatment with a polyphenolic fraction (PF) from T. testudinum resulted in a significant reduction of both tumor volume and weight in mice bearing HCT15 colorectal cancer xenografts. nih.gov This antitumor activity is linked to the induction of apoptosis (programmed cell death) within the tumor tissue, as evidenced by immunohistochemical analysis showing an increase in pro-apoptotic markers like caspase-3. nih.govuantwerpen.be The cytotoxic effects observed in vitro were thus successfully translated into a tangible antitumor effect in vivo. nih.govresearchgate.net

Another study using a syngeneic allograft model with CT26 colon cancer cells also showed a dose-dependent reduction in tumor growth with TTE treatment, achieving a maximal tumor size reduction of 70%. mdpi.com These findings underscore the therapeutic potential of this compound-containing extracts, demonstrating for the first time that a polar extract from T. testudinum can effectively arrest tumor growth in a xenograft model. nih.govuantwerpen.be The mechanism for this efficacy is tied to the generation of reactive oxygen species (ROS) and the induction of apoptosis. nih.govresearchgate.net

Table 2: Efficacy of T. testudinum Polyphenolic Fraction (PF) in HCT15 Xenograft Model

| Treatment Group | Outcome Metric | Result |

|---|---|---|

| Control | Tumor Volume & Weight | Baseline Growth |

| PF (25 mg/kg) | Tumor Volume & Weight | Significant Reduction vs. Control nih.gov |

| PF (25 mg/kg) | Apoptosis (Caspase-3) | Increased vs. Control nih.gov |

This table summarizes the findings from a xenograft mouse model using human HCT15 colorectal cancer cells. nih.gov

Neuropharmacological Effects

Neuroprotective Effects in Ischemia-Reperfusion Injury Models (e.g., focal ischemia in rats)

An extract from the marine plant Thalassia testudinum (designated BM-21), which is standardized for its this compound content (5.8 ± 0.3%), has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia-reperfusion injury. researchgate.netjppres.comresearchgate.net This type of injury, which occurs when blood supply is restored to brain tissue after a period of ischemia (such as in stroke), paradoxically causes significant oxidative stress and inflammation, leading to neuronal death. nwpii.comnih.gov

The neuroprotective potential of the this compound-containing extract has been confirmed in multiple animal models. In a model of global cerebral ischemia in Mongolian gerbils, oral administration of the extract prior to the ischemic event provided significant protection, reducing mortality and neurological deficits. researchgate.netnwpii.com Furthermore, in a clinically relevant model of focal ischemia in rats, induced by permanent middle cerebral artery occlusion (pMCAo), the extract also showed marked neuroprotective effects. jppres.comresearchgate.netredalyc.org The protection conferred by the extract is attributed, at least in part, to its powerful antioxidant and anti-inflammatory activities. researchgate.netjppres.com

Reduction of Neuronal Damage and Cerebral Edema

In rats subjected to focal ischemia, pre-treatment with the extract significantly reduced the total cerebral infarct volume by as much as 77.5% compared to untreated ischemic animals. redalyc.org Histological analysis confirmed a marked decrease in neuronal damage in critical brain regions like the cortex and striatum. jppres.comresearchgate.netredalyc.org In addition to preserving neuronal tissue, the extract also led to a prominent reduction in the volume of cerebral edema in the affected hemisphere. researchgate.netredalyc.org This reduction in swelling is crucial as it can alleviate intracranial pressure and limit secondary injury. medintensiva.org The mechanism behind this effect is linked to the extract's ability to inhibit oxidative stress and inflammation, which are key drivers of blood-brain barrier disruption and subsequent edema formation. nwpii.com

Table 3: Neuroprotective Effects of T. testudinum Extract (BM-21) in Focal Ischemia Rat Model

| Parameter | Ischemic Control Group | BM-21 Treated Group | Percent Reduction |

|---|---|---|---|

| Infarct Volume (mm³) | 246.8 ± 31.25 | 55.39 ± 15.67 | 77.5% redalyc.org |

| Cerebral Edema | Prominent Increase | Significant Reduction | 38.5% nwpii.com |

Data from a permanent middle cerebral artery occlusion (pMCAo) model in rats. nwpii.comredalyc.org

Enhancement of Antioxidant Enzymatic Activities in Neural Tissues

Studies involving an aqueous ethanolic extract of the marine plant Thalassia testudinum, standardized to its this compound content (5.8 ± 0.3%), have demonstrated significant neuroprotective effects by boosting the activity of crucial antioxidant enzymes in neural tissues. researchgate.netresearchgate.net In preclinical models of chemically-induced neurotoxicity and ischemia, administration of this extract prevented the decline of superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) activities in the sciatic nerve, cerebellum, and brain. researchgate.netjppres.com Furthermore, the extract effectively restored levels of reduced glutathione (GSH) in brain homogenates and the sciatic nerve, indicating a potentiation of the endogenous antioxidant defense system in response to oxidative stress. researchgate.netjppres.comredalyc.org This enhancement of enzymatic activity is a key component of the neuroprotective action observed. researchgate.netjppres.com

Table 1: Effect of this compound-Containing Extract on Antioxidant Enzymes in Neural Tissues

| Enzyme/Molecule | Neural Tissue | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | Sciatic Nerve, Cerebellum, Brain | Acrylamide-Induced Neurotoxicity | Activity restored/prevented decrease | jppres.com |

| Glutathione Peroxidase (GSH-Px) | Sciatic Nerve, Cerebellum, Brain | Acrylamide-Induced Neurotoxicity | Activity restored/prevented decrease | jppres.com |

| Superoxide Dismutase (SOD) | Brain | Global Cerebral Ischemia | Activity improved | researchgate.net |

| Glutathione Peroxidase (GSH-Px) | Brain | Global Cerebral Ischemia | Activity improved | researchgate.net |

| Glutathione (GSH) | Sciatic Nerve, Cerebellum, Brain | Acrylamide-Induced Neurotoxicity | Levels restored towards standard values | jppres.com |

| Glutathione (GSH) | Brain | Focal Ischemia | Levels increased | researchgate.netredalyc.org |

Attenuation of Chemically-Induced Neurotoxicity

The neuroprotective capacity of this compound has been investigated using models of chemically-induced neurotoxicity, particularly distal axonopathy induced by acrylamide (B121943) (ACR). jppres.comresearchgate.net Acrylamide neurotoxicity is linked to increased lipid peroxidation and a diminished antioxidant capacity in nerve tissues. jppres.com An extract of T. testudinum containing this compound was shown to significantly prevent neurobehavioral signs of toxicity in mice. jppres.comresearchgate.net This protective effect was associated with the extract's ability to restore key oxidative stress markers. Specifically, it normalized levels of total hydroperoxides (THP) and glutathione (GSH) in the sciatic nerve, cerebellum, and brain, counteracting the damage induced by acrylamide. jppres.com These findings suggest that the neuroprotective activity is mediated, at least in part, by its antioxidative properties. jppres.comresearchgate.net

Antinociceptive Activity and Ion Channel Modulation

This compound has been identified as a significant contributor to the antinociceptive (pain-reducing) effects observed with extracts of Thalassia testudinum. nih.govnih.gov Its mechanism of action involves the modulation of specific ion channels crucial to pain signaling pathways. nih.govbvsalud.org

The analgesic potential of this compound has been evaluated in established animal models of nociception. nih.gov In the formalin test, which assesses response to both acute and persistent pain, this compound itself was found to reduce licking behavior during both the initial phasic phase and the later tonic phase. nih.govnih.govresearchgate.net The T. testudinum extract containing this compound (referred to as BM-21) also demonstrated significant antinociceptive effects. It inhibited the pain response in the second (inflammatory) phase of the formalin test and increased the reaction time of mice on the hot plate test, a model for thermal pain. nih.govnih.govresearchgate.net These results confirm its analgesic activity in both chemical and thermal pain models. nih.gov

Table 2: Antinociceptive Effects of this compound in Preclinical Pain Models

| Test Compound | Pain Model | Animal | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Formalin Test | Mice (OF-1) | Reduced licking behavior in both phasic and tonic phases. | nih.govnih.gov |

| BM-21 Extract | Formalin Test | Mice (OF-1) | Significant inhibition of the second (inflammatory) phase. | nih.govnih.gov |

| BM-21 Extract | Hot Plate Test | Mice (OF-1) | Significantly increased reaction time (latency for jumping/licking). | nih.govresearchgate.net |

A primary mechanism for the antinociceptive action of this compound is its inhibition of Acid-Sensing Ion Channels (ASICs). nih.govbvsalud.org ASICs are neuronal receptors activated by drops in extracellular pH and play a significant role in pain sensation. nih.govfrontiersin.org Electrophysiological studies on dorsal root ganglion (DRG) neurons isolated from rats revealed that this compound is an inhibitor of ASIC currents. nih.govnih.gov The inhibition is dose-dependent, with a half-maximal inhibitory concentration (IC₅₀) of 27 ± 2.6 μM. nih.gov Notably, the inhibitory action is selective; this compound specifically targets fast-desensitizing ASIC currents (with a desensitization time course, τ, of less than 400 ms) and has no significant effect on slowly desensitizing currents. nih.govbvsalud.orgresearchgate.net This effect was fully reversible upon washout of the compound. nih.gov

Table 3: Inhibitory Action of this compound on Acid-Sensing Ion Channels (ASICs)

| Parameter | Value/Description | Cell Type | Reference |

|---|---|---|---|

| Target | Acid-Sensing Ion Channels (ASICs) | Rat Dorsal Root Ganglion (DRG) Neurons | nih.govnih.gov |

| Selectivity | Inhibits fast-desensitizing currents (τ < 400 ms) | Rat Dorsal Root Ganglion (DRG) Neurons | nih.govbvsalud.orgresearchgate.net |

| IC₅₀ | 27 ± 2.6 μM | Rat Dorsal Root Ganglion (DRG) Neurons | nih.gov |

| Maximum Inhibition | ~30% | Rat Dorsal Root Ganglion (DRG) Neurons | nih.gov |

The electrophysiological properties of this compound's interaction with ASICs provide insight into its antinociceptive mechanism. nih.gov The inhibitory action of this compound on these channels is neither pH-dependent nor voltage-dependent. nih.govnih.govresearchgate.net Furthermore, its effect is not altered by the steady-state desensitization of the channel. nih.govbvsalud.org This suggests that this compound does not act as a simple channel pore blocker or by altering the channel's sensitivity to protons (H⁺). nih.gov Instead, these characteristics point towards a specific interaction with the ASIC protein, which underlies its ability to reduce the ion flow and thereby dampen pain signals initiated by tissue acidosis. nih.govbvsalud.org

Inhibition of Acid-Sensing Ion Channels (ASICs) in Dorsal Root Ganglion Neurons

Enzyme Inhibitory Profiles and Molecular Interactions

Beyond its effects on ion channels, this compound and its related extracts have been shown to interact with and inhibit various enzymes, particularly those involved in metabolic processes and xenobiotic transformation. nih.gov Research has focused on its effects on Cytochrome P450 (CYP) enzymes, which are critical for metabolizing drugs and environmental toxins. nih.govresearchgate.net

Studies using rat and human liver microsomes found that this compound significantly inhibits CYP1A1 activity. nih.gov For rat CYP1A1, it acts as a mixed-type inhibitor with a constant of inhibition (Ki) of 3.05 ± 0.89 μg/mL. nih.gov In the case of human recombinant CYP1A1, it functions as a non-competitive inhibitor with a Ki of 203.10 ± 17.29 μg/mL. nih.gov This inhibitory action on CYP1A1 is functionally relevant, as it was shown to reduce the mutagenicity induced by benzo[a]pyrene, a carcinogen that requires metabolic activation by CYP1A1. nih.govresearchgate.net The T. testudinum extract containing this compound also showed inhibitory effects on human CYP3A4 and CYP2D6. researchgate.net

Table 4: Enzyme Inhibitory Profile of this compound

| Enzyme | Source | Type of Inhibition | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| CYP1A1 | Rat Liver Microsomes | Mixed-type | 3.05 ± 0.89 μg/mL | nih.gov |

| CYP1A1 | Human Recombinant | Non-competitive | 203.10 ± 17.29 μg/mL | nih.gov |

Inhibition of Aldose Reductase

This compound has been identified as an inhibitor of aldose reductase. nih.gov This enzyme is the first and rate-limiting step in the polyol pathway, which becomes particularly active during hyperglycemic conditions. mdpi.comnih.gov The excessive conversion of glucose to sorbitol by aldose reductase is a key factor in the development of long-term diabetic complications. mdpi.comnih.govsld.cu Research has demonstrated the inhibitory effect of this compound on the aldose reductase enzyme, suggesting a potential role in mitigating pathologies associated with hyperglycemia. nih.govresearchgate.net

Inhibition of Alpha-Glucosidase and Alpha-Amylase

This compound has demonstrated inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net These enzymes are crucial for the digestion of carbohydrates. nih.govbrieflands.com By breaking down complex carbohydrates into simpler sugars, they facilitate glucose absorption into the bloodstream. brieflands.comscielo.br The inhibition of these enzymes can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. scielo.br The recorded inhibitory effects of this compound on both α-glucosidase and α-amylase highlight a potential mechanism for regulating blood sugar. nih.govresearchgate.net

Computational Molecular Docking Studies with Target Enzymes

To elucidate the mechanism behind its enzymatic inhibition, molecular docking studies have been performed with this compound. nih.gov These computational analyses were used to model the interaction between this compound and the active sites of aldose reductase, α-amylase, and α-glucosidase. nih.govresearchgate.netresearchgate.net The results of these docking studies provide a theoretical framework for understanding the binding modes and the specific interactions, such as hydrogen bonds, that contribute to the inhibitory activity of this compound against these target enzymes. researchgate.netresearchgate.netmdpi.com

Table 1: Enzyme Inhibition by this compound

In vitro studies have quantified the inhibitory effects of this compound on several key enzymes. The following table summarizes the enzymes inhibited by this compound based on available research.

| Target Enzyme | Reported Activity | Reference |

| Aldose Reductase | Inhibition recorded | nih.govresearchgate.net |

| Alpha-Glucosidase | Inhibition recorded | nih.govresearchgate.net |

| Alpha-Amylase | Inhibition recorded | nih.govresearchgate.net |

Antiviral Properties (Comparative Analysis with Related Thalassiolins)

The Thalassiolin family of flavonoids, isolated from sea grasses like Thalassia testudinum, has been investigated for its antiviral capabilities. phytojournal.comresearchgate.netnih.gov

In Vitro Inhibition of HIV Integrase by this compound

This compound is one of several sulfated flavone (B191248) glycosides from the sea grass Thalassia testudinum that has been evaluated for its ability to inhibit the human immunodeficiency virus (HIV) integrase enzyme. phytojournal.comresearchgate.netnih.gov This enzyme is essential for the replication of HIV, as it mediates the integration of viral cDNA into the host cell's genome. nih.govthieme-connect.com In vitro assays demonstrated that this compound exhibits inhibitory activity against HIV integrase, though it is less potent than its analogue, Thalassiolin A. phytojournal.comresearchgate.net Studies reported an IC50 value for this compound in the range of 30-100 µM. phytojournal.comresearchgate.net

Comparative Antiviral Activities of Thalassiolin A and C

Comparative studies of the Thalassiolins have shown differences in their anti-HIV potency. Thalassiolin A was found to be the most active of the series against HIV integrase. researchgate.netnih.gov It displayed an in vitro IC50 value of 0.4 µM for the integrase-catalyzed strand transfer reaction. researchgate.netnih.gov Thalassiolin A also showed an antiviral IC50 of 30 µM in a cell-based assay. phytojournal.comresearchgate.net Thalassiolin C, similar to this compound, was found to be a less potent inhibitor, with an IC50 value also in the 30-100 µM range. phytojournal.comresearchgate.net The presence of a sulfated β-D-glucose at the 7-position is a distinguishing feature of the thalassiolins and is thought to contribute to their potency against HIV integrase. researchgate.netnih.gov

Inhibition of Hepatitis C Virus (HCV) Protease by Thalassiolin D

Another related compound, Thalassiolin D, isolated from the seagrass Thalassia hemprichii, has been shown to possess antiviral properties against the Hepatitis C Virus (HCV). phytojournal.comresearchgate.netmdpi.com Specifically, Thalassiolin D inhibits the HCV NS3/4A protease, an enzyme critical for the replication of the virus by cleaving the viral polyprotein into functional units. researchgate.netrxlist.comrcsb.org In an in vitro assay, Thalassiolin D demonstrated an IC50 value of 16 µM against HCV protease. phytojournal.comresearchgate.netmdpi.com

Table 2: Comparative Antiviral Activity of Thalassiolins

The following table presents the reported IC50 values for Thalassiolins A, B, C, and D against their respective viral enzyme targets.

| Compound | Virus | Target Enzyme | IC50 Value | Reference |

| Thalassiolin A | HIV | Integrase (strand transfer) | 0.4 µM | researchgate.netnih.gov |

| Thalassiolin A | HIV | Replication (cell-based) | 30 µM | phytojournal.comresearchgate.net |

| This compound | HIV | Integrase | 30-100 µM | phytojournal.comresearchgate.net |

| Thalassiolin C | HIV | Integrase | 30-100 µM | phytojournal.comresearchgate.net |

| Thalassiolin D | HCV | NS3/4A Protease | 16 µM | phytojournal.comresearchgate.netmdpi.com |

Synthetic Strategies and Chemical Modification of Thalassiolin B

Considerations for the Total Synthesis of Complex Sulfated Flavone (B191248) Glycosides

The total synthesis of a molecule like Thalassiolin B has not been extensively reported, but research into closely related compounds, such as Thalassiolin C, highlights the complexity of the task. The synthesis of such molecules requires a multi-step approach with careful consideration of protecting group strategies and the sequence of key chemical transformations.

A synthetic approach must address three primary challenges:

Assembly of the Flavone Core: The synthesis of the chrysoeriol (B190785) aglycone (5,7,4'-trihydroxy-3'-methoxyflavone) can be achieved through established methods like the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction. These methods involve building the chromone (B188151) core from substituted acetophenones and benzaldehydes.

Regioselective Glycosylation: One of the most significant hurdles is the regioselective introduction of the glucose unit at the 7-hydroxyl group of the flavone. Flavonoids possess multiple hydroxyl groups (at C-5, C-7, and C-4') with similar reactivity. The 7-OH group is generally more nucleophilic than the 5-OH and 4'-OH groups, which provides a basis for regioselectivity. researchgate.net However, to ensure exclusive glycosylation at the desired position, a precise protecting group strategy is often required, masking the other hydroxyls before the glycosylation step. researchgate.net Common glycosylation methods include the Koenigs-Knorr method, using glycosyl halides as donors, or the use of glycosyl trichloroacetimidates, which often provide high yields and stereoselectivity under mild conditions. researchgate.netnih.gov Achieving the correct β-stereochemistry of the glycosidic linkage is paramount and is typically controlled by the choice of protecting groups on the sugar donor and the reaction conditions.

Chemoselective Sulfation: The final key step is the introduction of a sulfate (B86663) group specifically at the 2"-hydroxyl position of the glucose moiety. This is a formidable challenge due to the presence of several other free hydroxyl groups on the sugar. The direct sulfation of the unprotected flavonoid glycoside would likely lead to a mixture of products. Therefore, this step typically requires a sequence of protection of the 3", 4", and 6"-hydroxyls of the glucose, followed by sulfation of the remaining 2"-OH, and subsequent deprotection. spandidos-publications.com Reagents like sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex are commonly used for sulfation. spandidos-publications.com

Semisynthetic Approaches and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Semisynthesis, which uses the naturally isolated product as a starting material for chemical modifications, offers a more practical route to generate analogs for Structure-Activity Relationship (SAR) studies. wikipedia.org SAR studies are essential for identifying the specific structural features of a molecule that are responsible for its biological activity. nih.govfrontiersin.org

For this compound, SAR can be preliminarily explored by comparing its activity with that of other co-occurring natural analogs isolated from Thalassia testudinum, such as Thalassiolin A and Thalassiolin C. uni-duesseldorf.de

Thalassiolin A (Luteolin 7-O-β-D-glucopyranosyl-2''-sulfate) differs from this compound in the aglycone; it is based on luteolin (B72000), which has a hydroxyl group at the 3'-position instead of a methoxy (B1213986) group.

Thalassiolin C (Apigenin 7-O-β-D-glucopyranosyl-2''-sulfate) is based on the apigenin (B1666066) aglycone, which lacks any substitution at the 3'-position.

By comparing the biological activities of these three compounds, researchers can infer the importance of the substitution pattern on the B-ring of the flavone. For instance, comparing their anti-HIV or cytotoxic activities could reveal whether a 3'-hydroxyl (luteolin), a 3'-methoxy (chrysoeriol), or no substitution (apigenin) is preferred for a given biological effect. nih.govresearchgate.net Furthermore, comparing the activity of these sulfated glycosides to their non-sulfated counterparts, chrysoeriol 7-O-glucoside, would directly probe the significance of the 2"-sulfate group for bioactivity.

A focused semisynthetic program would involve targeted chemical modifications to the this compound scaffold. Key derivatization strategies could include:

Modification of the Sulfate Group: The sulfate could be moved to other positions on the sugar (3", 4", or 6") to determine if its location is critical. Analogs where the sulfate is replaced by other functional groups (e.g., phosphate, carboxylate) could also be synthesized to understand the role of the negative charge and steric bulk.

Alteration of the Aglycone: The free hydroxyl groups on the chrysoeriol core (at C-5 and C-4') could be alkylated, acylated, or removed to assess their role in target binding. The 3'-methoxy group could be demethylated to yield the corresponding luteolin derivative (Thalassiolin A).

Changes to the Glycosidic Moiety: The glucose unit could be replaced with other sugars (e.g., rhamnose, galactose) to explore the impact of the carbohydrate portion on activity and solubility.

These derivatives would then be subjected to biological assays to build a comprehensive SAR model, guiding the design of more potent and selective compounds. nih.gov

Development of Bioactive Analogs and Lead Compound Optimization

This compound has been identified as a promising lead compound due to its diverse biological activities, including antioxidant, skin-regenerative, and cytotoxic effects. researchgate.netphytojournal.comresearchgate.net Lead optimization is the process of refining a lead compound's structure to improve its "drug-like" properties, such as potency, selectivity, metabolic stability, and pharmacokinetic profile, while minimizing toxicity. researchgate.netpharmafeatures.comnih.gov

Based on the SAR data gathered from semisynthetic analogs, a rational design strategy can be employed to develop optimized analogs of this compound. The goals of lead optimization would be to:

Enhance Potency and Selectivity: If SAR studies indicate that a particular structural feature is key for activity, analogs can be designed to enhance this interaction. For example, if the 3'-methoxy group is found to be crucial for binding to a therapeutic target, other alkoxy groups of varying sizes could be introduced at this position to find the optimal fit.

Improve Pharmacokinetic Properties: Flavonoid glycosides are often poorly absorbed and rapidly metabolized, limiting their systemic bioavailability. spandidos-publications.com Modifications can be made to improve these properties. For instance, acylation of the sugar hydroxyls can increase lipophilicity, potentially improving membrane permeability and oral absorption. spandidos-publications.com Conversely, if increased water solubility is needed for a particular formulation, additional polar groups could be introduced.

Reduce Metabolic Liability: The flavonoid core is susceptible to metabolism by cytochrome P450 enzymes. phytojournal.com Strategic blocking of metabolic "hot spots" by introducing groups like fluorine can enhance metabolic stability and prolong the compound's duration of action in the body.

The development of such optimized analogs is an iterative process involving cycles of chemical synthesis, biological testing, and property profiling. researchgate.net This journey from a natural lead compound to a clinical drug candidate is complex, but the unique structure of this compound provides a valuable and promising starting point for the development of new therapeutic agents.

Ecological and Biotechnological Significance of Thalassiolin B

Role in the Chemical Ecology of Seagrass Meadows

Contribution to Defense Mechanisms Against Herbivory and Microbial Colonization

Plants have developed a diverse array of physical and chemical defenses to deter herbivores. frontiersin.orgnih.govresearchgate.netmdpi.comicrisat.org Chemical defenses, in particular, involve a vast number of secondary metabolites that can be either constitutive (always present) or induced in response to an attack. frontiersin.orgnih.govresearchgate.net These compounds can act as toxins, feeding deterrents, or digestibility reducers. nih.govicrisat.org

Thalassiolin B is believed to play a significant role in defending Thalassia testudinum against both herbivory and microbial colonization. researchgate.netunf.edu Phenolic compounds, a broad class to which this compound belongs, are well-documented for their defensive properties in terrestrial and marine plants. nih.gov They can deter feeding by herbivores due to their astringent taste and can also interfere with the digestion of plant matter. nih.govicrisat.org

Furthermore, the antimicrobial properties of many plant-derived phenols help protect against pathogenic fungi and bacteria. researchgate.net In the marine environment, where seagrasses are constantly exposed to a plethora of microbes, the ability to inhibit microbial settlement and growth is crucial for survival. unf.edu The sulfated nature of this compound may enhance its activity in the saline marine environment.

Table 1: Defensive Role of this compound and Related Compounds

| Defense Mechanism | Target Organisms | Mode of Action |

| Anti-herbivory | Marine herbivores | Acts as a feeding deterrent, potentially due to its chemical structure and taste. Reduces the palatability of seagrass tissues. researchgate.netnih.gov |

| Antimicrobial | Marine microbes (bacteria, fungi) | Inhibits microbial colonization and growth on seagrass surfaces, protecting against potential pathogens. researchgate.netunf.edu |

Influence of Environmental Stressors on this compound Production

The production of secondary metabolites in plants is often influenced by various environmental stressors. alltech.commdpi.com Factors such as changes in salinity, temperature, light availability, and nutrient levels can trigger physiological responses in plants, including alterations in their chemical profiles. mdpi.cominnovationnewsnetwork.com These changes are often adaptive, helping the plant to cope with the stressful conditions. alltech.com

In the context of seagrasses, environmental stressors are a growing concern due to climate change and coastal development. innovationnewsnetwork.com For Thalassia testudinum, stressors such as hypersalinity have been studied to understand their impact on the plant's physiology and metabolism. unf.edu While direct studies on the specific response of this compound production to a wide range of environmental stressors are limited, it is hypothesized that its synthesis may be upregulated in response to certain pressures as a defense mechanism. For instance, increased microbial pressure or herbivory resulting from environmental shifts could lead to an increase in this compound concentration.

Table 2: Potential Impact of Environmental Stressors on this compound Production

| Environmental Stressor | Potential Effect on this compound Production | Rationale |

| Increased Herbivory Pressure | Increase | Upregulation of defense compounds is a common plant response to herbivore attack. frontiersin.orgresearchgate.net |

| Pathogen Attack | Increase | As an antimicrobial agent, its production may be induced upon infection to combat pathogens. unf.edu |

| Changes in Salinity | Alteration (Increase or Decrease) | Salinity stress is known to affect the secondary metabolism of marine plants. unf.edu |

| UV Radiation | Potential Increase | Flavonoids, the class of compounds this compound belongs to, are known to be involved in UV protection in plants. |

| Temperature Fluctuation | Alteration (Increase or Decrease) | Temperature is a key factor influencing metabolic rates and biochemical pathways in plants. mdpi.com |

Future Research Trajectories and Potential Academic Applications

The unique chemical structure and biological activities of this compound open up several avenues for future research and academic exploration. Its role in the chemical ecology of seagrasses is a field ripe for further investigation, with many questions remaining about its specific interactions with herbivores and microbes.

Future research could focus on:

Elucidating the Biosynthetic Pathway: Understanding the enzymatic steps involved in the synthesis of this compound in Thalassia testudinum would provide valuable insights into flavonoid metabolism in marine angiosperms.

In-depth Ecological Interaction Studies: Conducting controlled experiments to precisely quantify the deterrent and antimicrobial effects of this compound on specific seagrass herbivores and pathogens.

Investigating the Impact of Climate Change: Studying how predicted future environmental conditions, such as rising sea temperatures and ocean acidification, will affect the production of this compound and the subsequent ecological resilience of Thalassia testudinum.

Biotechnological Production: Exploring the possibility of producing this compound through biotechnological methods, such as plant cell cultures or microbial fermentation, which could provide a sustainable source for further research and potential applications. bau.edu.tr

Medicinal Chemistry and Drug Discovery: Given the various bioactive properties reported for this compound and extracts of Thalassia testudinum, further investigation into its potential as a lead compound for drug development is warranted. nih.govresearchgate.netresearchgate.net Molecular docking studies could be employed to explore its interaction with various biological targets. researchgate.netresearchgate.net

Q & A

Q. What methods are used to isolate and purify Thalassiolin B from marine sources?

this compound is isolated from the seagrass Thalassia testudinum via activity-guided fractionation. The process typically involves:

- Extraction : Aqueous-methanolic extraction of fresh leaves to retain polar bioactive compounds .

- Fractionation : Column chromatography (e.g., silica gel, HPLC) guided by bioactivity assays (e.g., antioxidant or anti-HIV integrase activity) to isolate the target compound .

- Purity Verification : HPLC analysis (≥98% purity) and spectroscopic validation (NMR, MS) .

Q. How is the chemical structure of this compound characterized using spectroscopic techniques?

Structural elucidation relies on:

- 1D/2D NMR : Identification of sulfated glucoside moieties (e.g., HMBC correlations between H-2'' of the glucosyl group and the sulfate ester) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M-H]⁻) and fragmentation patterns to confirm the molecular formula (C22H20O13S) .

- UV Spectroscopy : Absorption maxima indicative of flavone aglycone (e.g., ~270 nm and ~340 nm) .

Q. What in vitro biological activities have been reported for this compound?

Key activities include:

- Antioxidant Effects : Scavenging of ROS (HO●, RO2●, O2<sup>-●</sup>) and inhibition of lipid peroxidation in hepatocytes .

- Anti-HIV Activity : Inhibition of HIV cDNA integrase (IC50 values reported in enzymology assays) .

- Antinociceptive Action : Blockade of acid-sensing ion channels (ASICs) in neuronal models .

Advanced Research Questions

Q. What experimental strategies are employed to elucidate the structure-activity relationship (SAR) of this compound derivatives?

SAR studies involve:

- Chemical Modifications : Synthesis of analogs (e.g., desulfation, methylation) to assess the necessity of the sulfate group for bioactivity .

- Molecular Docking : Computational modeling to identify binding interactions with targets like HIV integrase or ASICs .

- In Vitro Assays : Comparative bioactivity screening of derivatives (e.g., IC50 shifts in antioxidant or antiviral assays) .

Q. How can researchers address discrepancies in reported IC50 values for this compound across different bioactivity assays?

Contradictions may arise from:

- Assay Conditions : Variability in pH, temperature, or co-factor availability (e.g., metal ions in HIV integrase assays) .

- Cell Line Specificity : Differences in membrane permeability or metabolic activity (e.g., primary hepatocytes vs. immortalized lines) .

- Data Normalization : Standardization using internal controls (e.g., reference inhibitors) and statistical validation (e.g., triplicate replicates with error margins) .

Q. What considerations are critical when designing in vivo studies to validate this compound's neuroprotective effects observed in vitro?

Key factors include:

- Bioavailability : Use of pharmacokinetic studies to optimize dosing (e.g., aqueous-ethanolic extracts standardized to this compound content) .

- Model Selection : Rodent models of neurotoxicity (e.g., acrylamide-induced neuropathy) with endpoints like oxidative stress markers or behavioral assays .

- Controlled Variables : Monitoring diet, circadian rhythms, and genetic background to minimize confounding effects .

Methodological Best Practices

- Structural Analysis : Always corroborate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Bioactivity Reproducibility : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate with orthogonal assays (e.g., FRAP alongside DPPH) .

- Data Transparency : Deposit raw spectral data and assay protocols in repositories (e.g., Zenodo) per FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.